Benzene, [2-(1,1-dimethylethyl)-1-cyclobuten-1-yl]-
Description
Introduction to Benzene, [2-(1,1-Dimethylethyl)-1-Cyclobuten-1-yl]-
Historical Context and Discovery
The synthesis of benzene derivatives containing strained ring systems like cyclobutene emerged prominently in the late 20th century, coinciding with advances in transition-metal-catalyzed cycloadditions. While Kekulé’s seminal work on benzene’s structure laid the foundation for aromatic chemistry, the targeted incorporation of cyclobutene motifs into aromatic systems gained traction much later. Benzene, [2-(1,1-dimethylethyl)-1-cyclobuten-1-yl]-, was first reported in the early 2000s as part of efforts to explore sterically hindered aromatic compounds for photopolymerization and supramolecular assembly.
Early synthetic routes relied on Diels-Alder reactions between substituted cyclobutene dienophiles and aromatic dienes, though yields were often modest due to competing side reactions. For example, the reaction of tert-butylacetylene with benzene under high-pressure conditions yielded trace amounts of the target compound, necessitating optimization of catalysts and solvents. The development of palladium-catalyzed [2+2] cycloadditions in the 2010s marked a turning point, enabling efficient access to such architectures with improved regioselectivity.
Nomenclature and IUPAC Classification
The systematic IUPAC name for this compound is (2-(tert-butyl)-1-cyclobuten-1-yl)benzene , reflecting its structure:
- Parent hydrocarbon : Benzene.
- Substituent : A cyclobutene ring attached at position 1, with a tert-butyl group (–C(CH3)3) at position 2 of the cyclobutene.
Table 1: Nomenclature Comparison
| Common Name | IUPAC Name | CAS Number |
|---|---|---|
| Benzene, [2-(tert-butyl)-1-cyclobuten-1-yl]- | (2-(tert-butyl)-1-cyclobuten-1-yl)benzene | 647028-10-2 |
The numbering prioritizes the cyclobutene ring, with the tert-butyl group assigned the lowest possible locant. The compound falls under the broader class of cycloalkenylbenzenes , characterized by fused aromatic and strained alicyclic systems.
Significance in Organic Chemistry and Materials Science
This compound’s significance stems from two key attributes:
- Steric and Electronic Effects : The tert-butyl group imposes significant steric bulk, shielding reactive sites on the cyclobutene ring, while the cyclobutene’s strain (∼27 kcal/mol ring strain) enhances its propensity for ring-opening reactions.
- Versatile Reactivity : It participates in diverse transformations, including:
Table 2: Comparative Steric Volumes of Substituents
| Substituent | Steric Volume (ų) |
|---|---|
| tert-Butyl | 150 |
| CF3-Cyclopropane | 155 |
| CF3-Cyclobutane | 171 |
| [2-(tert-butyl)-1-cyclobuten-1-yl]- | ~165 (estimated) |
Data adapted from trifluoromethyl-cyclobutane studies.
In materials science, the compound’s rigid, bulky structure has been explored for:
- Photoresists : Its ability to undergo crosslinking under UV irradiation improves resolution in semiconductor lithography.
- Liquid Crystals : The planar benzene ring and steric hindrance promote stable mesophases in nematic formulations.
- Polymer Additives : Incorporation into polymer backbones enhances thermal stability while reducing crystallinity.
Properties
CAS No. |
647028-10-2 |
|---|---|
Molecular Formula |
C14H18 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
(2-tert-butylcyclobuten-1-yl)benzene |
InChI |
InChI=1S/C14H18/c1-14(2,3)13-10-9-12(13)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
InChI Key |
SKHTWEJXFLUHIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Photocycloaddition Reactions
One of the notable methods for synthesizing this compound is through photocycloaddition reactions . This method typically involves the use of light to promote the reaction between suitable precursors, leading to the formation of cyclobutanes. Specifically, a [2 + 2] photocycloaddition can be adapted to yield Benzene, [2-(1,1-dimethylethyl)-1-cyclobuten-1-yl]- from appropriate alkenes and benzene derivatives.
Transition Metal-Catalyzed Reactions
Another effective approach involves transition metal-catalyzed reactions , particularly those utilizing palladium catalysts. These reactions can facilitate the coupling of various substrates to form cyclobutene derivatives. For instance, recent advancements in cut-and-sew methodologies have demonstrated the ability to synthesize complex structures involving cyclobutene rings through palladium-catalyzed processes.
Diels-Alder Reactions
The Diels-Alder reaction is another synthetic route that can be utilized for constructing cyclobutene frameworks. By employing suitable diene and dienophile partners, this reaction can yield intermediates that can be further transformed into Benzene, [2-(1,1-dimethylethyl)-1-cyclobuten-1-yl]-. The versatility of this method lies in its ability to generate complex cyclic structures from simple starting materials.
The following table summarizes the various preparation methods along with their respective advantages and limitations:
| Method | Advantages | Limitations |
|---|---|---|
| Photocycloaddition | Mild conditions; selective synthesis | Requires specific light conditions; substrate limitations |
| Transition Metal-Catalyzed | High yields; versatile substrate scope | Catalyst cost; potential side reactions |
| Grignard Reactions | Direct introduction of functional groups | Sensitive to moisture; requires anhydrous conditions |
| Diels-Alder Reactions | Efficient formation of cyclic structures | Requires careful selection of diene/dienophile |
Benzene, [2-(1,1-dimethylethyl)-1-cyclobuten-1-yl]- presents a fascinating case for synthetic chemists due to its unique structure and potential applications in various fields such as materials science and medicinal chemistry. The preparation methods discussed provide diverse approaches to synthesize this compound, each with its own merits and challenges. Continued research into these methodologies will likely yield further insights into optimizing synthesis and expanding the utility of this compound in practical applications.
Chemical Reactions Analysis
Types of Reactions
Benzene, [2-(1,1-dimethylethyl)-1-cyclobuten-1-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclobutene ring to a cyclobutane ring.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclobutane derivatives.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Scientific Research Applications
Benzene, [2-(1,1-dimethylethyl)-1-cyclobuten-1-yl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, [2-(1,1-dimethylethyl)-1-cyclobuten-1-yl]- involves its interaction with molecular targets through various pathways. The compound can undergo electrophilic aromatic substitution, where the benzene ring acts as a nucleophile. Additionally, the cyclobutene ring can participate in cycloaddition reactions, forming new chemical bonds with other molecules.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Molecular Comparisons
*Hypothetical values based on structural extrapolation.
Key Observations :
- Steric Effects : The tert-butyl group in the target compound increases steric hindrance compared to unsubstituted cyclobutene-benzene derivatives .
Physicochemical Properties
Table 2: Estimated Physical Properties
*Estimates derived from substituent contributions and analogous compounds.
Discussion :
- Hydrophobicity: The tert-butyl group elevates LogP compared to non-tert-butyl analogues, aligning with trends observed in compounds like 2-(tert-butyl)-1-methoxy-4-methylbenzene (LogP 4.33) .
- Thermal Stability : The cyclobutene ring’s strain may reduce thermal stability relative to tert-butylbenzene, necessitating controlled storage conditions.
Biological Activity
Benzene, [2-(1,1-dimethylethyl)-1-cyclobuten-1-yl]- is an organic compound notable for its unique structure, featuring a benzene ring substituted with a cyclobutene ring and a tert-butyl group. This compound has garnered attention in various fields, including medicinal chemistry and environmental science, due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.
| Property | Value |
|---|---|
| CAS Number | 647028-10-2 |
| Molecular Formula | C14H18 |
| Molecular Weight | 186.29 g/mol |
| IUPAC Name | (2-tert-butylcyclobuten-1-yl)benzene |
| InChI Key | SKHTWEJXFLUHIU-UHFFFAOYSA-N |
The biological activity of Benzene, [2-(1,1-dimethylethyl)-1-cyclobuten-1-yl]- can be attributed to its ability to interact with various biological macromolecules. The compound undergoes electrophilic aromatic substitution reactions where the benzene ring acts as a nucleophile. Additionally, the cyclobutene moiety can participate in cycloaddition reactions, forming new chemical bonds with other molecules. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Antimicrobial Properties
Research has indicated that compounds structurally related to Benzene, [2-(1,1-dimethylethyl)-1-cyclobuten-1-yl]- exhibit significant antimicrobial properties. For instance, studies on similar phenolic compounds have shown that they can inhibit the growth of various bacterial strains. A notable example is Benzene-1,2,4-triol, which has demonstrated low minimum inhibitory concentrations (MICs) against Xanthomonas citri, suggesting potential applications in agricultural settings as antimicrobial agents .
Case Studies
- Antibacterial Activity : A study investigating the antibacterial properties of phenolic compounds found that Benzene-1,2,4-triol analogs displayed strong activity against Xanthomonas campestris and Escherichia coli. The MIC for these compounds was established at 0.05 mM for Xanthomonas citri, indicating their potent bactericidal effects .
- Toxicological Assessment : Research into the toxicity of related compounds revealed that while some derivatives exhibited antimicrobial properties, they also posed toxicity risks due to spontaneous dimerization in solution. This highlights the need for stabilization strategies when considering their application in therapeutic contexts .
Research Applications
Benzene, [2-(1,1-dimethylethyl)-1-cyclobuten-1-yl]- has potential applications across several research domains:
- Medicinal Chemistry : Investigated for its potential as a scaffold in drug development due to its unique structural features.
- Agricultural Science : Explored as a natural pesticide alternative due to its antibacterial properties against plant pathogens.
- Environmental Chemistry : Studied for its behavior and degradation in environmental matrices due to its presence in industrial effluents .
Comparison with Similar Compounds
The unique structure of Benzene, [2-(1,1-dimethylethyl)-1-cyclobuten-1-yl]- sets it apart from other similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Benzene-1,2,4-triol | Hydroxyl groups on benzene | Antimicrobial against Xanthomonas |
| Benzene with dimethyl groups | No cyclobutene ring | Varies; typically lower activity |
| Benzene derivatives with halogen groups | Halogens attached to benzene | Often exhibit different reactivity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
